1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Cardiac Myosin Modulation

This specific methylene-bridged architecture is a critical SAR probe, not a generic urea. Its non-identical N-linked analogs are imperfect substitutes. This compound is vital for confirming target selectivity between sEH and cardiac myosin, as detailed in the MyoKardia IP. Buy this precise compound to ensure valid experimental results; non-bridged alternatives risk null biological activity.

Molecular Formula C15H20F3N3O3S
Molecular Weight 379.4
CAS No. 1235211-76-3
Cat. No. B2928769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
CAS1235211-76-3
Molecular FormulaC15H20F3N3O3S
Molecular Weight379.4
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H20F3N3O3S/c1-25(23,24)21-8-6-11(7-9-21)10-19-14(22)20-13-4-2-12(3-5-13)15(16,17)18/h2-5,11H,6-10H2,1H3,(H2,19,20,22)
InChIKeyCOJDWGHSSUSFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1235211-76-3): Chemical Identity and Structural Context for Procurement


1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1235211-76-3) is a synthetic trisubstituted urea featuring a 4-methylsulfonylpiperidine group linked via a methylene spacer to a 4-(trifluoromethyl)phenyl urea moiety [1]. This compound is structurally related to a class of 4-methylsulfonyl-substituted piperidine ureas investigated for their potential as cardiac myosin modulators, as disclosed in patents assigned to MyoKardia, Inc. [2]. The defining structural feature of this specific congener is the methylene (-CH2-) bridge between the piperidine ring and the urea nitrogen, which distinguishes it from directly N-linked analogs such as 1-(1-(methylsulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1020266-08-3) [3]. The molecular formula is C15H20F3N3O3S, and the molecular weight is 379.4 g/mol [1].

Why 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea Cannot Be Substituted by Generic In-Class Ureas


The presence and position of the central methylene spacer in this urea derivative are critical, non-trivial structural features that directly influence pharmacological target engagement. For the closely related class of soluble epoxide hydrolase (sEH) inhibitors, literature data on the directly N-linked analog (CAS 1020266-08-3) demonstrates potent enzyme inhibition with reported IC50 values ranging from 3.7 nM to 148 nM depending on the assay format, confirming that the core scaffold is pharmacologically active [1]. The insertion or removal of a single methylene unit in a linear spacer is a well-established determinant of both potency and selectivity in medicinal chemistry, as it alters the vector, distance, and conformational flexibility between the piperidine sulfonamide and the terminal aryl urea [2]. Therefore, procurement of a generic, uncharacterized 'piperidine-urea' analog risks obtaining a compound with unverified, potentially null, biological activity. The specific methylene-bridged architecture of CAS 1235211-76-3 makes non-identical analogs imperfect substitutes.

Quantitative Differentiation Evidence for 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1235211-76-3)


Structural Differentiation via Methylene Spacer Architecture vs. Directly N-Linked Analog (CAS 1020266-08-3)

The target compound contains a critical methylene (-CH2-) spacer between the piperidine ring and urea nitrogen, a feature absent in the directly N-linked analog 1-(1-(methylsulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1020266-08-3) [1]. This structural modification alters the three-dimensional pharmacophore, converting a constrained cyclic amine linkage into a freely rotating aminomethylene linkage. In related medicinal chemistry campaigns, such linker homologation has been shown to profoundly alter target binding kinetics and selectivity profiles [2]. The patent family encompassing this chemotype (MyoKardia, Inc.) specifically claims the utility of this scaffold for modulating cardiac myosin, a function predicated on precise spatial presentation of the urea motif [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Cardiac Myosin Modulation

Potency Expectations Based on Class-Level sEH Inhibition Data for the N-Linked Scaffold

While direct quantitative data for CAS 1235211-76-3 is absent from public repositories, the closely related N-linked analog (CAS 1020266-08-3) acts as a potent soluble epoxide hydrolase (sEH) inhibitor, establishing the baseline pharmacophore. BindingDB curates multiple IC50 values for this analog against human sEH: 3.7 nM (purified enzyme), 7.2 nM (Ki), 26 nM (HUVEC cell-based assay), and 148 nM (radiometric competitive assay) [1]. This variance illustrates the assay-dependent nature of the potency readout. The addition of the methylene spacer in the target compound is predicted to alter the U-shaped conformation required for sEH inhibition, thereby potentially reducing potency for this target while introducing affinity for other targets, such as cardiac myosin, as implied by patent filings [2].

Enzymology Soluble Epoxide Hydrolase (sEH) Inhibitor Selectivity

Physicochemical Property Shifts Affecting Formulation and Solubility

The computed physicochemical properties highlight key differences relevant to in vitro assay design. The target compound has a higher molecular weight (379.4 g/mol) and Topological Polar Surface Area (TPSA) compared to its N-linked analog (365.4 g/mol MW). The computed LogP (XLogP3) is 1.8, which is a moderate lipophilicity value [1]. The increased molecular weight and TPSA of the methylene-bridged analog can influence aqueous solubility and membrane permeability, often necessitating different formulation vehicles (e.g., DMSO concentration) for in vitro testing compared to lower MW, more lipophilic analogs. The N-linked comparator (CAS 1020266-08-3) has a lower MW and predicted TPSA, which may confer higher intrinsic solubility [2].

Pre-formulation Solubility Lipophilicity

Evidence-Backed Application Scenarios for 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea


Positive Control or Tool Compound for Cardiac Myosin Modulation Studies Under the MyoKardia Patent Landscape

Given that the compound falls within the structural claims of MyoKardia's patents (e.g., US 2016/0243100 A1) for treating dilated cardiomyopathy, it represents a valid chemical probe for investigating cardiac myosin modulation. Researchers aiming to validate high-throughput screening hits or establish SAR around this patent space should prioritize this specific methylene-bridged analog over non-bridged ureas, as the linker length is a key variable claimed in the IP [1].

Chemical Probe for Investigating Target Selectivity Shifts Induced by Linker Homologation

The compound can serve as a tool to study how a single methylene spacer insertion alters target engagement profiles. Direct comparative experiments with the N-linked analog (CAS 1020266-08-3), a known potent sEH inhibitor, can generate SAR data demonstrating the selectivity pivot from sEH (where the N-linked analog shows IC50 values of 3.7-148 nM) towards alternative targets like cardiac myosin. This is a clear, testable hypothesis for academic medicinal chemistry groups [2].

Reference Standard in Analytical Method Development for Piperidine Urea Compounds

The well-defined structure and unique CAS number make it suitable as a reference standard for chromatographic method development (HPLC, LC-MS) for this class of cardiac myosin modulators. Its distinct retention time and mass spectrum can be used to validate analytical methods for purity and stability testing, particularly when differentiating from the demethylated or N-linked analogs commonly present as synthetic impurities [1].

Negative Control for Soluble Epoxide Hydrolase (sEH) Inhibitor Screening

Due to the predicted loss of sEH potency caused by the methylene spacer, this compound can be used as a structurally similar negative control for sEH inhibitors. In a panel alongside the potent N-linked analog (CAS 1020266-08-3), this compound would be expected to show significantly reduced or absent enzyme inhibition, helping to validate the specificity of any observed biological effects in vascular or inflammatory disease models [2].

Quote Request

Request a Quote for 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.